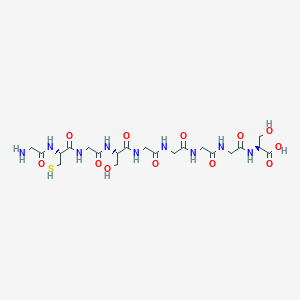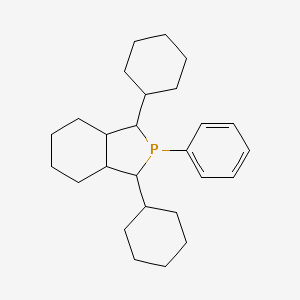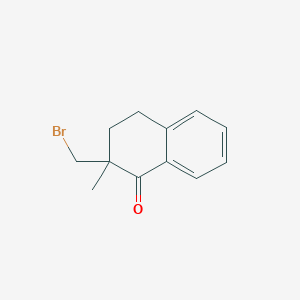
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of bromomethyl ketones. This compound is characterized by the presence of a bromomethyl group attached to a dihydronaphthalenone structure. It is a valuable intermediate in organic synthesis due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine as the brominating agent and a suitable solvent system can optimize the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: In the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: In the preparation of functional materials and polymers with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The carbonyl group in the dihydronaphthalenone structure can participate in redox reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-2,3-dihydrobenzofuran: Similar in structure but with a benzofuran ring instead of a naphthalenone ring.
2-Bromo-2-methylpropane: Contains a bromomethyl group attached to a propane backbone.
2-(Bromomethyl)naphthalene: Lacks the carbonyl group present in 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
209851-95-6 |
|---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
2-(bromomethyl)-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(8-13)7-6-9-4-2-3-5-10(9)11(12)14/h2-5H,6-8H2,1H3 |
InChI Key |
BGKHCIPJEQEOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
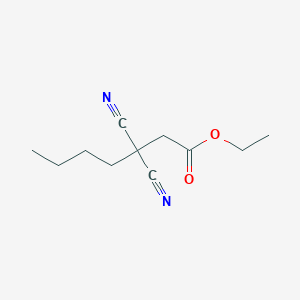
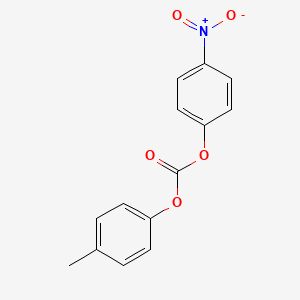
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
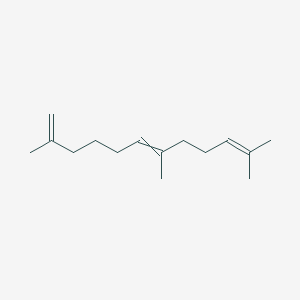
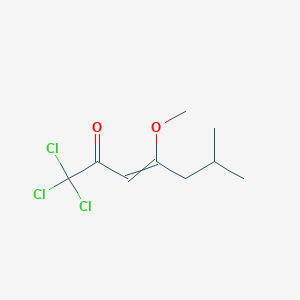
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
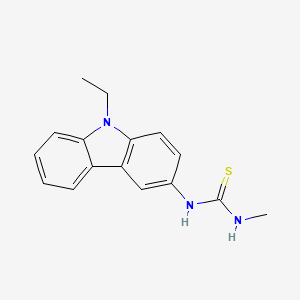
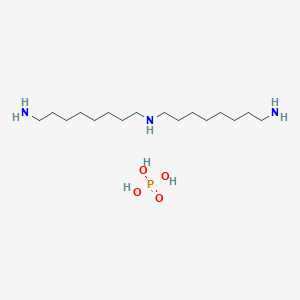
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

